3''-Galloylquercitrin
Overview
Description
3’'-Galloylquercitrin: is a natural flavonoid compound isolated from the leaves of the plant Quercus infectoria . It is known for its anti-inflammatory properties and potential cytotoxic effects on human cancer cells . The compound has a molecular formula of C28H24O15 and a molecular weight of 600.5 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’'-Galloylquercitrin can be synthesized through the esterification of quercitrin with gallic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then purified using chromatographic techniques to obtain the pure compound.
Industrial Production Methods: Industrial production of 3’‘-Galloylquercitrin involves the extraction of the compound from natural sources such as the leaves of Quercus infectoria. The leaves are dried, powdered, and subjected to solvent extraction using solvents like methanol or ethanol . The extract is then concentrated and purified using techniques such as column chromatography to isolate 3’'-Galloylquercitrin.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3’'-Galloylquercitrin can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, typically under mild conditions.
Major Products Formed:
Oxidation: Quinones, oxidized flavonoid derivatives.
Reduction: Reduced flavonoid derivatives.
Substitution: Substituted flavonoid derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3’'-Galloylquercitrin is used as a reference compound in the study of flavonoid chemistry. It serves as a model compound for understanding the chemical behavior and reactivity of flavonoids .
Biology: The compound has been studied for its anti-inflammatory and antioxidant properties. It has shown potential in inhibiting the activity of certain enzymes involved in inflammation and oxidative stress .
Medicine: 3’'-Galloylquercitrin has demonstrated cytotoxic effects on human cancer cells, making it a potential candidate for anticancer research. It has been shown to induce apoptosis in leukemia cells .
Industry: The compound is used in the formulation of natural health products and dietary supplements due to its antioxidant properties .
Mechanism of Action
3’'-Galloylquercitrin exerts its effects primarily through the inhibition of prostaglandin synthesis, which is a key pathway in the inflammatory response . The compound binds to and inhibits the activity of enzymes involved in the production of prostaglandins, thereby reducing inflammation . Additionally, it induces apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death .
Comparison with Similar Compounds
Quercitrin: A flavonoid glycoside similar to 3’'-Galloylquercitrin but lacks the galloyl group.
Catechin: Another flavonoid with antioxidant properties but differs in structure and specific biological activities.
Kaempferol: A flavonoid with similar anti-inflammatory properties but different molecular targets.
Uniqueness: 3’'-Galloylquercitrin is unique due to the presence of the galloyl group, which enhances its antioxidant and anti-inflammatory properties compared to other flavonoids . This structural feature also contributes to its cytotoxic effects on cancer cells, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O15/c1-9-20(35)25(42-27(39)11-5-16(33)21(36)17(34)6-11)23(38)28(40-9)43-26-22(37)19-15(32)7-12(29)8-18(19)41-24(26)10-2-3-13(30)14(31)4-10/h2-9,20,23,25,28-36,38H,1H3/t9-,20-,23+,25+,28-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLAOPHOUGDFGC-ILADGKKJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701345804 | |
Record name | 3''-Galloylquercitrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701345804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503446-90-0 | |
Record name | 3''-Galloylquercitrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701345804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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